N-(3-chloro-4-methylphenyl)-6-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide
Description
The compound N-(3-chloro-4-methylphenyl)-6-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide features a 1,4,5,6-tetrahydro-4-pyrimidinecarboxamide core substituted with a 3-chloro-4-methylphenyl group at the carboxamide position and a piperidinyl moiety at the 2-position. The tetrahydro-pyrimidine ring system is partially saturated, which enhances conformational flexibility compared to fully aromatic systems.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-11-5-6-12(9-13(11)18)19-16(24)14-10-15(23)21-17(20-14)22-7-3-2-4-8-22/h5-6,9,14H,2-4,7-8,10H2,1H3,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDXTLBEQUDZQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by a pyrimidine ring fused with a piperidine moiety. Its molecular formula is with a molecular weight of approximately 290.76 g/mol. The presence of the chloro and methyl groups on the phenyl ring enhances its pharmacological properties.
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation. For example:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2 .
- Case Study : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer models, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound exhibits promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with protein synthesis.
- Research Findings : In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Case Study : A clinical trial assessed its efficacy in treating skin infections caused by resistant bacterial strains, reporting positive outcomes and reduced infection rates .
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological properties, particularly in the treatment of neurological disorders.
Potential for Treating Depression and Anxiety
Preliminary studies suggest that N-(3-chloro-4-methylphenyl)-6-oxo-2-(1-piperidinyl)-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide may have antidepressant and anxiolytic effects.
- Mechanism : It is believed to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .
- Case Study : Animal models have shown significant reductions in anxiety-like behaviors following administration of the compound, indicating its potential for further development into therapeutic agents for mood disorders .
Summary of Research Findings
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits Bcl-2 | Reduced cell viability in breast/lung cancer cells |
| Antimicrobial | Disrupts cell wall synthesis; interferes with protein synthesis | Effective against S. aureus and E. coli |
| Neuropharmacological | Modulates serotonin/norepinephrine levels | Reduces anxiety-like behaviors in animal models |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the tetrahydro-pyrimidinecarboxamide scaffold but differ in substituents, influencing physicochemical and pharmacological properties:
Core Heterocycle Modifications
- Tetrahydro-pyrimidine vs. Pyridazine () : The target compound’s partially saturated pyrimidine core allows conformational adaptability, whereas pyridazine derivatives (e.g., ) are fully aromatic, favoring planar interactions with targets. Trifluoromethyl groups in enhance lipophilicity and resistance to oxidative metabolism compared to the target’s chloro-methylphenyl group .
- Fused Thieno-pyrimidine (): The thieno[2,3-d]pyrimidine system in introduces a sulfur atom and fused aromaticity, likely increasing binding affinity to hydrophobic pockets but reducing solubility .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including cyclization and functional group introduction. Key steps include:
- Core heterocycle formation : Reacting 3-chloro-4-methylaniline with a pyrimidine precursor in acetic acid under reflux (80–100°C) to form the tetrahydro-pyrimidine core .
- Piperidinyl substitution : Using polar aprotic solvents (e.g., DMF) and coupling agents (e.g., EDC/HOBt) to introduce the piperidinyl group at position 2 .
- Carboxamide formation : Controlled pH (7–8) during carboxamide coupling to avoid side reactions .
Q. Yield Optimization Strategies :
- Adjust solvent polarity to enhance nucleophilicity (e.g., DMF for SN2 reactions) .
- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .
Q. Table 1: Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| 1 | Acetic acid, reflux | 60–70% | Byproduct formation from over-oxidation |
| 2 | DMF, EDC/HOBt | 50–65% | Steric hindrance at piperidinyl attachment |
| 3 | pH 7.5, RT | 75–85% | Competing hydrolysis of carboxamide |
Q. Which spectroscopic and crystallographic methods validate the compound’s structure?
- X-ray crystallography : Resolves dihedral angles between the pyrimidine core and aromatic substituents (e.g., 12.8° tilt in fluorophenyl analogs) .
- NMR spectroscopy : Key signals include:
- IR spectroscopy : C=O stretch at 1660–1680 cm⁻¹ confirms carboxamide formation .
Q. What in vitro assays are used for initial biological screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
- Anticancer activity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 cells) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
- Chlorophenyl vs. fluorophenyl : Chlorine’s lipophilicity enhances membrane penetration (MIC = 2 µg/mL vs. 16 µg/mL for fluorine) .
- Piperidinyl vs. morpholinyl : Piperidine’s flexibility improves binding to rigid enzyme pockets (e.g., 10-fold higher kinase inhibition) .
Q. Table 2: Substituent-Activity Relationships (SAR)
| Substituent | Target Activity | Mechanism Insight |
|---|---|---|
| 3-Chloro-4-methyl | Antimicrobial | Enhanced lipophilicity |
| 4-Fluorophenyl | Reduced cytotoxicity | Electron-withdrawing effects |
| Oxadiazole ring | Anticancer (IC₅₀ 5 µM) | π-π stacking with DNA |
Q. How can researchers resolve contradictions in reported biological data?
- Assay variability : Standardize protocols (e.g., fixed incubation time, cell passage number) to minimize discrepancies in IC₅₀ values .
- Structural analogs : Compare activity of derivatives (e.g., ’s fluorophenyl vs. chlorophenyl) to isolate substituent effects .
Q. What computational strategies support target identification?
- Molecular docking : Use X-ray data (e.g., dihedral angles from ) to model interactions with kinase ATP-binding pockets .
- MD simulations : Assess stability of piperidinyl group in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .
Q. What challenges arise during scale-up synthesis, and how are they addressed?
- Low yield in step 2 : Replace DMF with less toxic solvents (e.g., acetonitrile) and optimize catalyst loading .
- Purification : Use preparative HPLC with C18 columns to isolate the carboxamide intermediate .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
